molecular formula C14H15Cl2NO3 B7569303 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

Cat. No. B7569303
M. Wt: 316.2 g/mol
InChI Key: FROOBODCSQEMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyrroleacetic acid family of NSAIDs and is structurally related to indomethacin.

Mechanism of Action

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and physiological effects:
1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It has a longer half-life than other NSAIDs, which may result in less frequent dosing and improved experimental design. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs, which may reduce the impact of confounding variables in experiments. However, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid may have limitations in certain experiments due to its specific mechanism of action and pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve patient compliance and reduce side effects. Another area of interest is the investigation of the potential anti-cancer properties of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, as it has been shown to inhibit the activity of COX enzymes, which are involved in the development and progression of certain types of cancer. Additionally, further research may be needed to fully understand the pharmacokinetic properties and mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, which may lead to the development of more effective and targeted treatments for pain and inflammation.

Synthesis Methods

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid is synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 3-ethyl-1-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a longer half-life than other NSAIDs, which may result in less frequent dosing and improved patient compliance.

properties

IUPAC Name

1-(3,4-dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-14(13(19)20)5-6-17(8-14)12(18)9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOBODCSQEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.